4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine

Stereochemistry Chiral building blocks Diastereomer analysis

4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine (CAS 28538-92-3) is a 98%-pure research building block featuring a 2-ethyl substituent on the tetrahydropyran ring, introducing an additional chiral center and diastereomerism absent in the unsubstituted analog (CAS 26684-56-0). This structural distinction increases molecular weight (191.27 vs 163.22 g/mol) and lipophilicity, enabling SAR studies, chiral chromatography method development, and lead optimization. Supplied as a diastereomeric mixture. Ideal for probing stereochemical effects on target binding. For R&D use only. Request a quote.

Molecular Formula C12H17NO
Molecular Weight 191.274
CAS No. 28538-92-3
Cat. No. B2358476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine
CAS28538-92-3
Molecular FormulaC12H17NO
Molecular Weight191.274
Structural Identifiers
SMILESCCC1CC(CCO1)C2=CC=NC=C2
InChIInChI=1S/C12H17NO/c1-2-12-9-11(5-8-14-12)10-3-6-13-7-4-10/h3-4,6-7,11-12H,2,5,8-9H2,1H3
InChIKeyXFKNUDOLYQZEJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine (CAS 28538-92-3): What Procurement Teams Need to Know Before Sourcing This Building Block


4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine (CAS 28538-92-3) is a heterocyclic organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It features a pyridine ring substituted at the 4-position with a 2-ethyl-tetrahydropyran moiety . The compound is primarily offered as a research-grade intermediate or building block with purities typically specified at 98% . Unlike its more widely utilized analog 4-(tetrahydro-2H-pyran-4-yl)pyridine (CAS 26684-56-0) — which lacks the 2-ethyl substituent — the 2-ethyl modification introduces an additional chiral center at C2 of the tetrahydropyran ring, yielding a compound that exists as a mixture of diastereomers . This structural distinction has implications for synthetic route planning and downstream product complexity.

Why 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine Cannot Be Substituted with Simpler Tetrahydropyranyl-Pyridine Analogs


The presence of the 2-ethyl substituent on the tetrahydropyran ring in CAS 28538-92-3 fundamentally alters the compound‘s stereochemical and physicochemical profile relative to its unsubstituted analog, 4-(tetrahydro-2H-pyran-4-yl)pyridine (CAS 26684-56-0). The 2-ethyl group introduces an additional chiral center at C2 of the saturated oxygen heterocycle, meaning CAS 28538-92-3 exists as a mixture of diastereomers whereas CAS 26684-56-0 is achiral at the tetrahydropyran ring . This stereochemical complexity has direct consequences for any synthetic pathway: intermediates incorporating the 2-ethyl tetrahydropyran moiety may exhibit altered reactivity, different solubility characteristics, and distinct chromatographic behavior during purification . Furthermore, the ethyl substituent increases molecular weight from 163.22 g/mol (CAS 26684-56-0) to 191.27 g/mol (CAS 28538-92-3) and introduces additional lipophilicity — parameters that can affect reaction kinetics and partitioning behavior . Generic substitution between these two building blocks without accounting for these differences would compromise both synthetic reproducibility and the integrity of any structure-activity relationship (SAR) study dependent on the precise 2-ethyl stereochemical configuration.

Quantitative Differentiation Evidence for 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine (CAS 28538-92-3)


Diastereomeric Complexity: Quantifying the Stereochemical Distinction Between 2-Ethyl and Unsubstituted Tetrahydropyranyl-Pyridine Building Blocks

CAS 28538-92-3 contains one stereocenter at the C2 position of the tetrahydropyran ring (the carbon bearing the ethyl substituent) in addition to the stereocenter at C4 where the pyridine ring is attached. This structural arrangement yields a compound that exists as a mixture of diastereomers . In contrast, the comparator analog 4-(tetrahydro-2H-pyran-4-yl)pyridine (CAS 26684-56-0) lacks the 2-ethyl substituent and is achiral at the tetrahydropyran ring, existing as a single stereochemical entity at this position . The 2-ethyl group also confers an additional hydrogen bond acceptor site (the oxygen lone pair orientation may be influenced) and introduces steric bulk absent in the unsubstituted analog.

Stereochemistry Chiral building blocks Diastereomer analysis

Molecular Weight and Lipophilicity Differences: How the 2-Ethyl Substituent Alters Physicochemical Properties

The 2-ethyl substituent in CAS 28538-92-3 increases the molecular weight by 28.05 g/mol relative to the unsubstituted analog CAS 26684-56-0, representing a 17.2% increase in mass . This ethyl group also contributes additional lipophilic character. While experimentally determined logP values are not publicly available for either compound, structural analysis indicates that the ethyl substituent adds two sp³-hybridized carbon atoms to the hydrophobic surface area of the molecule. The molecular formula difference is C12H17NO (target) versus C10H13NO (comparator), corresponding to an additional C2H4 unit .

Lipophilicity Physicochemical properties Lead optimization

Commercial Availability and Supply Chain Differentiation: Comparative Sourcing Analysis

Procurement viability differs substantially between CAS 28538-92-3 and its unsubstituted analog CAS 26684-56-0. The target compound CAS 28538-92-3 is available from multiple established research chemical suppliers, including Fluorochem (UK) and Leyan (China), with typical catalog purity of 98% . Pricing for CAS 28538-92-3 is substantially higher than for the comparator: Fluorochem lists 1g at £474.00 and 5g at £2,267.00, representing a cost of approximately £453–474 per gram at scale . In contrast, the unsubstituted analog CAS 26684-56-0 is widely stocked by numerous vendors and priced significantly lower due to simpler synthesis and broader demand . However, no certificate of analysis (CoA) data with quantified stereoisomeric ratios, NMR spectra, or HPLC purity validation for CAS 28538-92-3 is publicly accessible from these vendor technical datasheets, which represents a critical information gap for procurement requiring batch-to-batch consistency .

Chemical sourcing Supply chain Procurement

Evidence-Based Application Scenarios for 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine (CAS 28538-92-3)


Stereochemical Scaffold Exploration in Medicinal Chemistry SAR Campaigns

CAS 28538-92-3 is appropriate for SAR studies where the precise stereochemical configuration of the tetrahydropyran ring is hypothesized to influence target binding. The compound's diastereomeric mixture (arising from stereocenters at C2 and C4 of the tetrahydropyran ring) provides a tool for probing how C2 substituent stereochemistry affects downstream molecular properties . However, researchers must note that the compound is supplied as a diastereomeric mixture, not as resolved single enantiomers; this limits its utility for studies requiring stereochemically pure starting materials unless additional chiral resolution steps are performed.

Synthesis of Bipyridyl Intermediates via Vapor-Phase Ammonia Reaction

US Patent 4,048,180 describes a process for manufacturing bipyridyls by reacting substituted pyridines, including 4-(pyridyl)-tetrahydropyrans, with ammonia in the vapor phase at 350–450°C in the presence of a dehydrogenation catalyst [1]. While the patent exemplifies the general class of 4-(pyridyl)-tetrahydropyrans, the 2-ethyl substituted variant (CAS 28538-92-3) falls within the claimed scope of substituted pyridines bearing tetrahydropyran moieties. The 2-ethyl group may influence vaporization behavior and reaction kinetics relative to the unsubstituted analog, though no compound-specific data are provided in the patent.

Lipophilicity-Modulated Lead Optimization Programs

The 2-ethyl substituent in CAS 28538-92-3 adds measurable lipophilic character relative to the unsubstituted comparator (molecular weight increase of 28.05 g/mol; +17.2% mass) . This property makes the compound a candidate for systematic evaluation of how incremental C2 alkyl substitution on the tetrahydropyran ring affects partition coefficients (logP/logD), membrane permeability, and metabolic stability in lead optimization workflows. Procurement of CAS 28538-92-3 alongside CAS 26684-56-0 enables pairwise comparisons to isolate the contribution of the 2-ethyl group to these parameters.

Method Development for Diastereomer Separation and Chiral Analysis

Because CAS 28538-92-3 is supplied as a mixture of diastereomers, it serves as a useful model system for developing and validating chromatographic methods (e.g., chiral HPLC, SFC) for separating stereoisomers of tetrahydropyranyl-pyridine derivatives . Analytical chemistry groups seeking to establish protocols for resolving structurally similar compounds with multiple stereocenters may find this building block valuable for method optimization. The presence of both a basic pyridine nitrogen and an ethereal oxygen in the tetrahydropyran ring provides multiple interaction sites for chiral stationary phases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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